1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, a phenoxymethyl group at the 5-position, and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by functional group modifications to introduce the ethyl and phenoxymethyl substituents . The reaction conditions often involve the use of catalysts such as nano-ZnO and solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a phenoxymethyl group.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the phenoxymethyl group, making it less complex.
1-Phenyl-5-(phenoxymethyl)-1H-pyrazol-3-amine: Similar but with a phenyl group at the 1-position.
Uniqueness: 1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-ethyl-5-(phenoxymethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-10(8-12(13)14-15)9-16-11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHMISHJJDCOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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